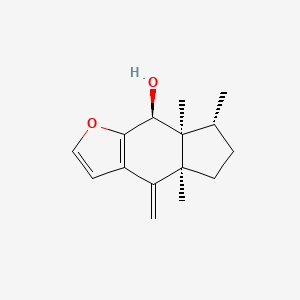
4,8-Dimethylnonanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-dimethylnonanoic acid is a medium-chain fatty acid, nonanoic acid with methyl branches at C-4 and C-8. It is a medium-chain fatty acid and a branched-chain fatty acid. It is a conjugate acid of a 4,8-dimethylnonanoate.
4, 8-Dimethyl-nonanoic acid, also known as 4, 6-dimethylnonanoate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 4, 8-Dimethyl-nonanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 4, 8-Dimethyl-nonanoic acid has been primarily detected in urine. Within the cell, 4, 8-dimethyl-nonanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 4, 8-Dimethyl-nonanoic acid can be converted into 4, 8-dimethylnonanoyl-CoA and (R)-4, 8-dimethylnonanoylcarnitine.
Wissenschaftliche Forschungsanwendungen
Peroxisomal Metabolism
4,8-Dimethylnonanoic acid (DMNA) plays a role in peroxisomal metabolism. In a study, it was shown that pristanic acid undergoes beta-oxidation in peroxisomes producing 4,8-dimethylnonanoyl-CoA (DMN-CoA), which is then hydrolyzed to DMNA (Ofman et al., 2002). This process is crucial for acyl-CoA transport from peroxisomes to mitochondria, indicating DMNA's importance in cellular fatty acid oxidation.
Pheromone Biosynthesis in Insects
DMNA derivatives have been identified as key components in insect pheromones. Specifically, 4,8-Dimethyldecanal, a derivative of DMNA, has been reported as the aggregation pheromone produced by male red flour beetles, Tribolium castaneum. It was found to be biosynthesized via the fatty acid pathway rather than the mevalonate pathway, highlighting DMNA's role in insect biology (Kim et al., 2005).
Phytochemical Studies
In phytochemical research, derivatives of DMNA have been identified in natural products. A homo-monoterpenic compound derived from DMNA was isolated and identified in Cydonia oblonga Miller, suggesting its potential as a chemical marker for this species (Sousa et al., 2007).
Synthesis and Chromatographic Analysis
DMNA's stereoisomers have been synthesized and analyzed, proving crucial in understanding pheromone chemistry. For instance, the synthesis and chromatographic analysis of DMNA's four stereoisomers provided insights into their role in the aggregation pheromone of Tribolium castaneum (Akasaka et al., 2011).
Eigenschaften
CAS-Nummer |
7540-70-7 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
4,8-dimethylnonanoic acid |
InChI |
InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
VZPIUNDOWLDCTC-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCC(=O)O |
Kanonische SMILES |
CC(C)CCCC(C)CCC(=O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



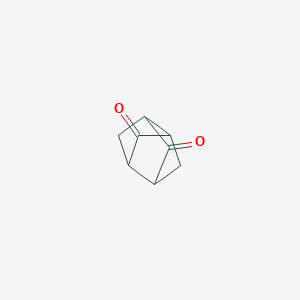
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3S,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1253339.png)

![[(9E,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1253342.png)
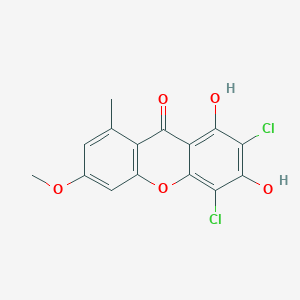

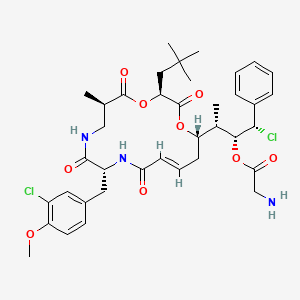

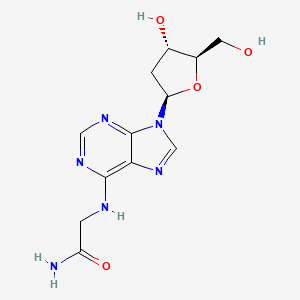
![[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1253354.png)
![2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)
